molecular formula C15H13Cl2NO5S B14347268 5-Chloro-3-(2-chlorophenyl)-1-methyl-2,1-benzoxazol-1-ium methyl sulfate CAS No. 94341-58-9

5-Chloro-3-(2-chlorophenyl)-1-methyl-2,1-benzoxazol-1-ium methyl sulfate

Cat. No.: B14347268
CAS No.: 94341-58-9
M. Wt: 390.2 g/mol
InChI Key: YWMUYYJYAZIKBC-UHFFFAOYSA-M
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Description

5-Chloro-3-(2-chlorophenyl)-1-methyl-2,1-benzoxazol-1-ium methyl sulfate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzoxazole ring system substituted with chlorine and methyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-chlorophenyl)-1-methyl-2,1-benzoxazol-1-ium methyl sulfate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions to form the benzoxazole ring.

    Chlorination: The benzoxazole intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at specific positions on the ring.

    Methylation: The chlorinated benzoxazole is further reacted with methylating agents like methyl iodide or dimethyl sulfate to introduce the methyl group.

    Formation of the Methyl Sulfate Salt: Finally, the compound is treated with sulfuric acid or methyl sulfate to form the methyl sulfate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-chlorophenyl)-1-methyl-2,1-benzoxazol-1-ium methyl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing chlorine atoms.

    Substitution: Substituted derivatives with new functional groups replacing chlorine atoms.

Scientific Research Applications

5-Chloro-3-(2-chlorophenyl)-1-methyl-2,1-benzoxazol-1-ium methyl sulfate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-chlorophenyl)-1-methyl-2,1-benzoxazol-1-ium methyl sulfate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Cellular Structures: Interfering with the integrity of cellular membranes or other structures.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(2-chlorophenyl)-1-methylbenzimidazole: Similar structure but with a benzimidazole ring instead of a benzoxazole ring.

    3-(2-Chlorophenyl)-5-chloro-1-methyl-1H-pyrazole: Contains a pyrazole ring with similar substituents.

    2-(2-Chlorophenyl)-5-chloro-1-methyl-1H-indole: Features an indole ring with similar substituents.

Uniqueness

5-Chloro-3-(2-chlorophenyl)-1-methyl-2,1-benzoxazol-1-ium methyl sulfate is unique due to its specific combination of a benzoxazole ring with chlorine and methyl substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

94341-58-9

Molecular Formula

C15H13Cl2NO5S

Molecular Weight

390.2 g/mol

IUPAC Name

5-chloro-3-(2-chlorophenyl)-1-methyl-2,1-benzoxazol-1-ium;methyl sulfate

InChI

InChI=1S/C14H10Cl2NO.CH4O4S/c1-17-13-7-6-9(15)8-11(13)14(18-17)10-4-2-3-5-12(10)16;1-5-6(2,3)4/h2-8H,1H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

YWMUYYJYAZIKBC-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C2C=CC(=CC2=C(O1)C3=CC=CC=C3Cl)Cl.COS(=O)(=O)[O-]

Origin of Product

United States

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